molecular formula C61H88N18O16 B1662877 Goserelin acetate CAS No. 145781-92-6

Goserelin acetate

Katalognummer: B1662877
CAS-Nummer: 145781-92-6
Molekulargewicht: 1329.5 g/mol
InChI-Schlüssel: IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Goserelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide, gonadorelin. It is primarily used as a gonadotropin-releasing hormone agonist to suppress the production of sex hormones such as testosterone and estrogen. This compound is widely used in the treatment of hormone-sensitive cancers, including breast cancer and prostate cancer, as well as in the management of endometriosis and other gynecological disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Goserelinacetat wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren, um die Nonapeptidkette zu bilden. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Goserelinacetat mithilfe der Festphasen-Peptidsynthese (SPPS) hergestellt. Dieses Verfahren ermöglicht die effiziente und skalierbare Produktion von Peptiden. Der Prozess beinhaltet:

Analyse Chemischer Reaktionen

Key Steps:

  • Coupling :

    • HBTU/DIPEA is used to activate carboxyl groups of Fmoc-protected amino acids (e.g., Fmoc-Ser-OH, Fmoc-Trp-OH) .

    • Sequential coupling of residues onto 2-CTC resin forms the peptide backbone .

  • Side-Chain Deprotection :

    • Trt (Triphenylmethyl) : Removed via 20% TFA/DCM cleavage .

    • NO₂ (Nitro) and Bzl (Benzyl) : Hydrogenation with Pd/C and ammonium formate eliminates these groups .

Reaction StepReagentsConditionsOutcome
CouplingHBTU/DIPEADCM solvent, 10 minPeptide elongation
Trt removal20% TFA/DCMRoom temperature, 2 hrHis side-chain deprotection
HydrogenationPd/C, NH₄HCO₂40°C, 5 hrRemoval of NO₂/Bzl groups

Solubility and Stability Reactions

This compound demonstrates solvent-dependent stability and solubility :

Solubility Profile:

SolventSolubility (mg/mL)Stability
Ethanol0.25Stable (long-term storage at -20°C)
DMSO/DMF30Stable (organic phase)
PBS (pH 7.2)10≤24 hr (aqueous degradation)
  • Degradation Pathways :

    • Hydrolysis of peptide bonds in aqueous solutions, particularly at neutral pH .

    • Oxidation of tryptophan and histidine residues under prolonged exposure to light or oxygen .

Metabolic and Pharmacodynamic Interactions

This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :

In Vivo Metabolism:

  • Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .

  • Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .

PhaseDurationTestosterone Levels (ng/dL)Mechanism
Acute (24 hr)1–3 days↑ 400–600Receptor activation
Chronic>1 week↓ <50Receptor downregulation

Degradation Under Stress Conditions

Forced degradation studies highlight vulnerabilities:

Stress ConditionDegradation ProductsAnalytical Method
Acidic (0.1N HCl)Trp oxidation byproductsHPLC-MS
Alkaline (0.1N NaOH)Ser/Tyr deamidationLC-UV
Thermal (60°C)Aggregated peptidesSDS-PAGE

Adverse Chemical Reactions

  • Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .

  • Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .

Structural and Functional Correlations

The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:

  • D-Ser(tBu) : Enhances metabolic stability by resisting protease cleavage .

  • Azgly (Azetidine-2-carboxylic acid) : Limits conformational flexibility, reducing off-target interactions .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Goserelin acetate is approved for several indications:

  • Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.
  • Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.
  • Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.
  • Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .

Table 1: Approved Uses of this compound

ConditionIndication TypePatient Population
Prostate CancerPalliative TreatmentMen with advanced prostate cancer
Breast CancerPalliative TreatmentPremenopausal women with advanced cancer
EndometriosisSymptom ManagementWomen suffering from endometriosis
AtherosclerosisPreventive TreatmentPatients at risk for cardiovascular diseases

Prostate Cancer Treatment

A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .

Endometriosis Management

In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .

Atherosclerosis Research

Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .

Wirkmechanismus

Goserelin acetate acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to gonadotropin-releasing hormone receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. chronic administration results in down-regulation of these receptors, leading to a sustained suppression of LH and FSH secretion. This suppression reduces the production of sex hormones, such as testosterone and estrogen, to castration levels .

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.

Biologische Aktivität

Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.

This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.

  • Initial Phase : Surge in LH and FSH release.
  • Sustained Administration : Suppression of gonadotropin and sex hormone levels.

Pharmacological Effects

This compound has demonstrated antiproliferative activity against various cancers, notably:

  • Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .
  • Prostate Cancer : Reduces testosterone levels leading to tumor regression .
  • Endometriosis : Used to thin the endometrium before surgical procedures .

Clinical Applications

The primary indications for this compound include:

  • Prostate Cancer : Palliative treatment for advanced stages.
  • Breast Cancer : Management in premenopausal women.
  • Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.
  • Precocious Puberty : Delays sexual maturation in children.

Erythema Nodosum Case Study

A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .

Comparative Efficacy Study

A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .

Endometriosis Treatment Comparison

In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .

Technical Data

ParameterValue
Chemical StructureC59H84N18O14
CAS Number145781-92-6
Molecular Weight1,181.4 g/mol
FormulationExtended-release microspheres

Safety Profile

While goserelin is generally well-tolerated, it can cause side effects such as:

  • Allergic reactions (e.g., rash)
  • Sexual dysfunction
  • Hot flashes
  • Injection site reactions

Monitoring for these effects is crucial for patient safety.

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046736
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145781-92-6
Record name Goserelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Goserelin acetate
Reactant of Route 2
Goserelin acetate
Reactant of Route 3
Goserelin acetate
Reactant of Route 4
Goserelin acetate
Reactant of Route 5
Goserelin acetate
Reactant of Route 6
Reactant of Route 6
Goserelin acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.